2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide
Description
2,2-Dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide is a heterocyclic compound featuring a triazolo-pyridine core substituted with a dichloroacetamide group at the 8-position. The triazolo-pyridine scaffold is known for its versatility in agrochemical design, particularly as acetolactate synthase (ALS) inhibitors, which disrupt branched-chain amino acid synthesis in plants . The dichloroacetamide substituent likely enhances herbicidal activity by mimicking structural motifs seen in sulfonylurea herbicides, which also target ALS .
Properties
IUPAC Name |
2,2-dichloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4O/c9-6(10)8(15)13-5-2-1-3-14-7(5)11-4-12-14/h1-4,6H,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLNXHKWUXNGQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)NC(=O)C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide typically involves the reaction of 2,2-dichloroacetamide with a suitable triazolo-pyridine derivative. One common method involves the use of microwave-mediated, catalyst-free conditions in dry toluene at elevated temperatures (around 140°C) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling chlorinated compounds.
Chemical Reactions Analysis
Types of Reactions
2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The triazolo-pyridine core can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiols can be used to replace the chlorine atoms.
Oxidation and Reduction: Common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with sodium azide would yield azido derivatives, while reduction with sodium borohydride could lead to partially or fully reduced triazolo-pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that 2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide exhibits antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The compound's structure allows it to interact with bacterial enzymes crucial for survival, making it a candidate for further development in pharmaceutical applications .
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies showed that it can inhibit the proliferation of cancer cells by inducing apoptosis. Mechanistic studies revealed that the compound activates specific pathways involved in cell death and inhibits tumor growth in animal models . This application is particularly promising for developing targeted cancer therapies.
Agricultural Applications
Pesticide Development
this compound has been explored as a potential pesticide due to its ability to disrupt the metabolic processes of pests. Field trials have indicated its efficacy in controlling various insect populations while being less harmful to beneficial insects . This dual action makes it an attractive candidate for sustainable agriculture practices.
Case Studies
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide involves its interaction with molecular targets such as enzymes. For instance, it can inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase, affecting cellular signaling pathways . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to downstream effects on cell function.
Comparison with Similar Compounds
Substituent-Driven Activity
- Dichloroacetamide vs. Sulfonamide : The dichloroacetamide group in the target compound shares steric and electronic similarities with sulfonamide substituents in ALS-inhibiting herbicides. Sulfonamide derivatives exhibit herbicidal activity by mimicking natural substrates of ALS, as confirmed by crystallographic studies . The dichloroacetamide moiety may enhance binding affinity through halogen interactions with enzyme active sites.
- Carbonitrile vs. Azetidine: Carbonitrile derivatives (e.g., [1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile) are synthesized via palladium-catalyzed reactions and act as PDE10 inhibitors or immunomodulators . In contrast, 8-azetidine-substituted triazolo-pyridines (patented by Hoffmann-La Roche) suggest divergent applications in pharmacology, though specific data are proprietary .
Key Research Findings
Spatial Conformation and Activity : Substituent position significantly impacts bioactivity. For example, ortho-substituted phenyl groups in triazolo-pyrimidine sulfonamides alter spatial conformation, leading to divergent herbicidal efficacy .
Halogen Effects: Dichloro-substituted acetamides may improve photostability and soil persistence compared to non-halogenated analogs, a critical factor in agrochemical design .
Cross-Disciplinary Utility : The triazolo-pyridine core is leveraged in both agrochemicals (ALS inhibitors) and pharmaceuticals (PDE10 inhibitors), underscoring its chemical versatility .
Biological Activity
2,2-Dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide (CAS No. 400081-75-6) is a compound belonging to the 1,2,4-triazolo[1,5-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anti-cancer properties and enzyme inhibition. This article provides a detailed overview of its biological activity based on various studies and research findings.
- Molecular Formula : C₈H₆Cl₂N₄O
- Molecular Weight : 245.07 g/mol
- IUPAC Name : 2,2-dichloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)acetamide
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in cancer cell proliferation. Specific targets include:
- Cell Growth Inhibition : Studies indicate that this compound exhibits significant inhibitory effects on cell growth across different cancer cell lines. It has been shown to induce apoptosis in certain tumor cells by disrupting critical signaling pathways .
- Hydrogen Bonding Interactions : The structural features of the compound allow it to form essential hydrogen bonds with specific amino acids in target proteins, enhancing its binding affinity and activity against these targets.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Study 1: Anti-Cancer Activity
In a study focused on the anti-cancer potential of triazolo-pyridine derivatives, this compound was evaluated for its ability to inhibit tumor growth in vitro. The results demonstrated a significant reduction in cell viability across multiple cancer cell lines when treated with this compound at varying concentrations.
Case Study 2: Inhibition of Cryptosporidium
Research conducted on the efficacy of triazolo-pyridine derivatives against Cryptosporidium species revealed that this compound showed promising results in eliminating the parasite from infected cells. The compound exhibited a rapid decline in parasite numbers at concentrations above its EC90 threshold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
